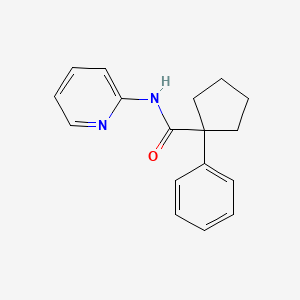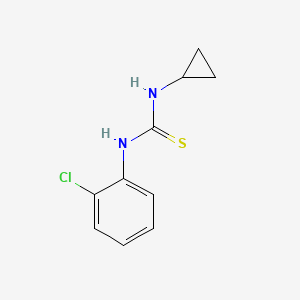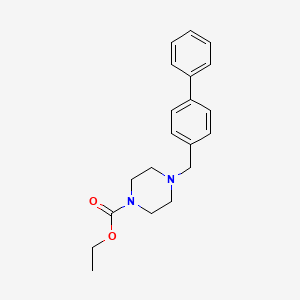
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide, also known as CFM-2, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. By inhibiting the production of prostaglandins, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide reduces inflammation and pain.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activity, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been found to have antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for use in lab experiments. It has a high potency and selectivity for COX-2, making it a valuable tool for studying the role of COX-2 in various biological processes. However, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is the development of new analogs of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of COX-2 in various biological processes, including inflammation, pain, and cancer. Finally, 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs may have potential as therapeutic agents for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential of 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide and its analogs in these areas.
Métodos De Síntesis
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzylamine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological effects, including analgesic, anti-inflammatory, and antitumor activity. 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition makes 3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-22-13-7-5-12(6-8-13)11-20-17(21)10-9-14-15(18)3-2-4-16(14)19/h2-10H,11H2,1H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUXSBDGBUYPEB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)

![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)


![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
